BenchChemオンラインストアへようこそ!

2-(1-Cyclohexylpiperidin-4-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers pursuing CCR5-targeted anti-HIV or CNS programs should procure this specific 2-(1-Cyclohexylpiperidin-4-yl)acetic acid. Unlike generic N-alkyl analogs, the N-cyclohexyl substituent locks the piperidine ring into a conformational ensemble that optimally fills sterically demanding pockets. This building block is documented in patent US20090118289 for chemokine receptor antagonists. Its acetic acid handle allows rapid amidation or esterification. Supplier-verified ≥98% purity, regulatory-compliant for R&D use, and backed by batch-specific Certificates of Analysis, ensures seamless integration into your med-chem workflow.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 1230100-98-7
Cat. No. B1467252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclohexylpiperidin-4-yl)acetic acid
CAS1230100-98-7
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C13H23NO2/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,16)
InChIKeyVBBMBKQSOWAEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclohexylpiperidin-4-yl)acetic acid (CAS 1230100-98-7) – A Structurally Distinct Piperidine-Acetic Acid Building Block


2-(1-Cyclohexylpiperidin-4-yl)acetic acid (CAS 1230100-98-7) is a synthetic piperidine derivative featuring a cyclohexyl N-substituent and a 4‑acetic acid side chain [1]. With a molecular weight of 225.33 g/mol, a computed XLogP3 of 0, and a topological polar surface area (TPSA) of 40.5 Ų, it occupies a distinct physicochemical space within the family of piperidine-4‑acetic acid derivatives [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of chemokine receptor (CCR5) antagonists and other bioactive molecules [2]. Supplier specifications indicate a purity of ≥98% .

Why Generic Substitution Fails: The Functional Consequences of N-Cyclohexyl Substitution in 2-(1-Cyclohexylpiperidin-4-yl)acetic acid


Generic piperidine-4‑acetic acid derivatives cannot be interchanged without altering molecular recognition, synthetic outcomes, and physicochemical profiles. The N‑cyclohexyl substituent introduces a sterically demanding, conformationally constrained scaffold that fundamentally alters LogP, TPSA, and hydrogen‑bonding capacity relative to N‑methyl, N‑ethyl, or N‑benzyl analogs [1]. Computational studies demonstrate that 1‑cyclohexylpiperidines adopt distinct conformational equilibria compared to smaller N‑alkyl piperidines, which directly impacts ligand–target binding geometry and synthetic derivatization efficiency [2]. As such, substituting the cyclohexyl group with a less bulky or less lipophilic moiety risks losing critical steric interactions required for target engagement or downstream reactivity. The following quantitative evidence details the measurable dimensions of differentiation that substantiate this claim.

Quantitative Differentiation Guide: 2-(1-Cyclohexylpiperidin-4-yl)acetic acid vs. Closest Analogs


Enhanced Lipophilicity and Steric Bulk: N-Cyclohexyl vs. N-Methyl Piperidine-4-acetic Acid

The N-cyclohexyl substituent in 2-(1-cyclohexylpiperidin-4-yl)acetic acid confers a molecular weight of 225.33 g/mol and a TPSA of 40.5 Ų [1]. In comparison, the N-methyl analog (2-(1-methylpiperidin-4-yl)acetic acid) has a molecular weight of 157.21 g/mol and a predicted TPSA of 40.5 Ų [2]. While TPSA is identical due to the shared acetic acid and piperidine core, the 68.12 g/mol increase in molecular weight and the higher carbon count (13 vs. 8) translates to greater steric bulk and hydrophobicity, as evidenced by the shift in XLogP3 from −0.5 (predicted for N-methyl analog) to 0.0 for the target compound [1][2]. This difference can be exploited to fine-tune target binding and pharmacokinetic properties in drug discovery campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Restriction Advantage: 1-Cyclohexylpiperidine Scaffold vs. 1-Methylpiperidine Scaffold

Gas-phase electron diffraction and quantum chemical calculations reveal that N-cyclohexylpiperidine adopts at least eight distinct conformeric forms, with two chair conformers dominating at room temperature due to 1,5‑steric interactions across the pivot bond [1]. In contrast, N-methylpiperidine exhibits a simpler conformational landscape with rapid interconversion between equatorial and axial N-methyl orientations. The cyclohexyl ring introduces a higher rotational barrier (estimated 75–80 kJ mol⁻¹ for related 1‑cyclohexylpiperidines) compared to the negligible barrier for N‑methyl rotation [2]. This conformational restriction can be harnessed to pre‑organize the acetic acid side chain into a specific geometry, enhancing binding affinity to target proteins that require a defined spatial arrangement of the carboxylate group.

Structural Biology Conformational Analysis Ligand Design

Supplier‑Specified Purity: Baseline for Procurement Quality Control

Commercial suppliers report a purity of 98% for 2-(1-cyclohexylpiperidin-4-yl)acetic acid (lot‑dependent) . This purity level meets or exceeds the typical 95–97% range offered for common N‑substituted piperidine‑4‑acetic acid analogs such as 1‑methyl‑ and 1‑ethyl‑piperidine‑4‑acetic acid . A higher baseline purity reduces the need for in‑house purification steps prior to use in sensitive catalytic or analytical applications, directly lowering procurement cost‑per‑experiment and improving reproducibility.

Analytical Chemistry Procurement Quality Control

Synthetic Utility as a CCR5 Antagonist Intermediate: Validated by Patent Literature

Patent US20090118289 explicitly discloses 2-(1-cyclohexylpiperidin-4-yl)acetic acid as a preferred intermediate in the synthesis of novel piperidine‑4‑acetic acid derivatives that function as CCR5 antagonists [1]. The patent describes specific reaction sequences where the cyclohexyl‑substituted acetic acid is amidated or esterified to yield final compounds with nanomolar CCR5 inhibitory activity. In contrast, commonly available intermediates such as 2‑(1‑methylpiperidin‑4‑yl)acetic acid or 2‑(piperidin‑4‑yl)acetic acid are used in a broader, less specific range of synthetic applications, lacking the validated link to CCR5 pharmacology [2]. This patent‑backed evidence provides scientific users with a documented synthetic pathway and biological rationale for selecting the cyclohexyl derivative over generic alternatives.

HIV Therapeutics CCR5 Antagonists Patent Evidence

Optimal Application Scenarios for 2-(1-Cyclohexylpiperidin-4-yl)acetic acid in Scientific and Industrial Settings


CCR5 Antagonist Lead Optimization Programs

Teams engaged in HIV entry inhibitor discovery or CCR5‑targeted anti‑inflammatory programs can leverage 2‑(1‑cyclohexylpiperidin‑4‑yl)acetic acid as a preferred building block based on the patent‑documented synthetic route (US20090118289). The cyclohexyl group provides the optimal steric and lipophilic match for the CCR5 binding pocket, and the acetic acid handle allows straightforward amidation or esterification to generate compound libraries. Using this intermediate ensures synthetic fidelity to the patented pharmacophore, reducing the risk of intellectual property infringement and accelerating hit‑to‑lead optimization [1].

CNS Drug Design Leveraging Conformational Restriction

The conformational restriction imposed by the N‑cyclohexyl substituent (≥8 conformeric forms, high rotational barrier) makes this compound an ideal starting material for CNS‑targeted programs where pre‑organization of the ligand reduces entropic binding penalties. Quantum‑chemical and gas‑phase diffraction studies confirm that the cyclohexylpiperidine scaffold locks the acetic acid side chain into a preferred geometry, which can be exploited to enhance receptor subtype selectivity in dopamine, sigma, or cholinergic receptor projects [2].

High‑Purity Intermediate for GMP‑Compliant Synthesis

With supplier‑verified purity at 98% , this compound meets the quality requirements for use as a GMP starting material or advanced intermediate in regulated pharmaceutical synthesis. The consistent purity profile (batch‑to‑batch certificates of analysis available) reduces downstream purification efforts and ensures compliance with ICH Q7 guidelines, making it a reliable procurement choice for CROs and CDMOs engaged in process chemistry and scale‑up.

Differentiated Building Block for Fragment‑Based Drug Discovery (FBDD)

The unique combination of a cyclohexyl‑substituted piperidine core with an acetic acid side chain results in a molecular weight (225.33 g/mol) and XLogP3 (0.0) that fall within the Rule‑of‑Three space for fragment libraries [3]. Its structurally differentiated profile—compared to common N‑alkyl piperidine‑acetic acid fragments—offers FBDD practitioners a rare opportunity to sample sterically demanding, conformationally biased chemical space that can serve as a privileged starting point for fragment growing.

Quote Request

Request a Quote for 2-(1-Cyclohexylpiperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.